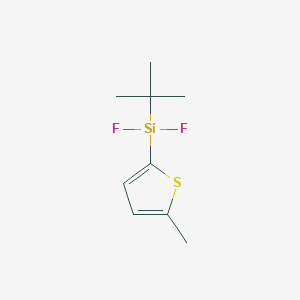
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two fluorine atoms, and a 5-methylthiophen-2-yl group.
Preparation Methods
The synthesis of tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane typically involves the reaction of 5-methylthiophen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds, forming silanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as increased thermal stability or improved electronic characteristics.
Mechanism of Action
The mechanism by which tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane exerts its effects depends on the specific application. In organic synthesis, the silicon atom can act as a directing group, influencing the reactivity and selectivity of the reactions. The presence of the fluorine atoms can also affect the electronic properties of the compound, making it more reactive towards certain types of reagents .
Comparison with Similar Compounds
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(phenyl)silane: This compound has a phenyl group instead of a 5-methylthiophen-2-yl group, which can lead to different reactivity and applications.
tert-Butyl(difluoro)(4-methylphenyl)silane: The presence of a 4-methylphenyl group instead of a 5-methylthiophen-2-yl group can also influence the compound’s properties and uses.
The uniqueness of this compound lies in the combination of the tert-butyl, difluoro, and 5-methylthiophen-2-yl groups, which together impart specific chemical and physical properties that can be exploited in various applications .
Properties
CAS No. |
847982-51-8 |
|---|---|
Molecular Formula |
C9H14F2SSi |
Molecular Weight |
220.36 g/mol |
IUPAC Name |
tert-butyl-difluoro-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C9H14F2SSi/c1-7-5-6-8(12-7)13(10,11)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
GTGGGOIXFXOSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)[Si](C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



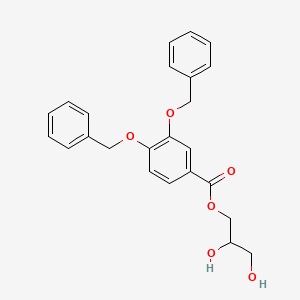
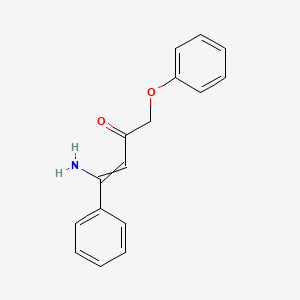
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

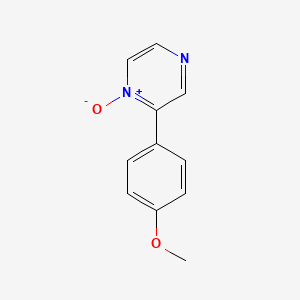
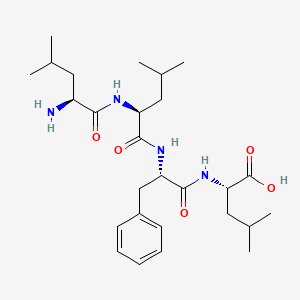
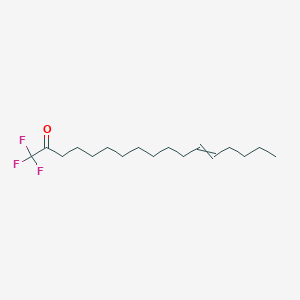

![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
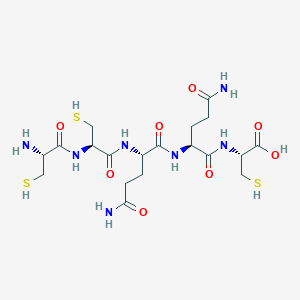
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
